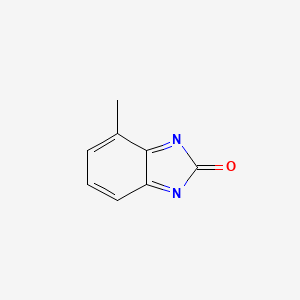

4-Methylbenzimidazol-2-one

Description

Significance of Benzimidazolone Heterocycles in Contemporary Chemical Science

The benzimidazolone scaffold is a prominent heterocyclic system that has garnered substantial attention in contemporary chemical science, particularly within medicinal chemistry. nih.govmdpi.com Benzimidazole (B57391) and its derivatives are often referred to as "privileged structures" because of their ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. frontiersin.orgbohrium.comiosrphr.org This versatility makes them a valuable framework in the design and development of new therapeutic agents. nih.gov

The incorporation of a ketone group at the 2-position of the benzimidazole ring system to form a benzimidazol-2-one (B1210169) introduces specific electronic and structural features that modulate the molecule's properties and biological interactions. mdpi.com These heterocycles are integral components in the development of compounds with a wide spectrum of potential pharmacological applications, including but not limited to:

Anticancer Agents: Benzimidazolone derivatives have been investigated as inhibitors of various protein kinases and other targets implicated in cancer, such as HSP90 and BCL6. nih.govmdpi.comimpactfactor.orgacs.orgmerckgroup.com

Anti-inflammatory and Analgesic Agents: The scaffold is a key component in compounds designed to inhibit enzymes like cyclooxygenases (COXs), which are involved in inflammatory processes. frontiersin.org

Antimicrobial Agents: Various derivatives have demonstrated efficacy against a range of microbial pathogens. impactfactor.orgorientjchem.org

Antiviral and Antihypertensive Properties: The benzimidazole core is present in several drugs developed for these therapeutic areas. bohrium.comimpactfactor.orgderpharmachemica.com

The significance of the benzimidazolone ring system is underscored by its presence in numerous compounds that have advanced through preclinical and clinical studies, demonstrating its robustness as a pharmacophore. frontiersin.orgimpactfactor.org The structural modifications possible on the benzimidazolone core allow for the fine-tuning of a compound's bioavailability and potency, making it a continuously explored area in drug discovery. ijsrst.com

Table 1: Selected Pharmacological Activities of Benzimidazolone and Benzimidazole Derivatives

| Pharmacological Activity | Target/Mechanism (Example) | Reference(s) |

|---|---|---|

| Anticancer | Inhibition of p38 MAP kinase, HSP90, BCL6 | nih.govmdpi.comacs.org |

| Anti-inflammatory | Inhibition of cyclooxygenases (COXs) | frontiersin.org |

| Antimicrobial | Disruption of essential bacterial processes | impactfactor.orgorientjchem.org |

| Antihypertensive | Angiotensin II receptor antagonism | bohrium.com |

| Antiulcer | Proton pump inhibition | derpharmachemica.com |

Historical Context of Benzimidazolone Research

The research into benzimidazole compounds has a rich history dating back to the 19th century. The first synthesis of a benzimidazole derivative was reported in 1872 by Hoebrecker. iosrphr.orgpcbiochemres.com However, significant interest in the medicinal applications of this heterocyclic system began to flourish in the mid-20th century. A pivotal moment was the discovery that the 5,6-dimethylbenzimidazole (B1208971) unit is an integral part of the structure of vitamin B12. wikipedia.org This finding spurred extensive research into the synthesis and biological evaluation of a vast number of benzimidazole analogs. ijarsct.co.in

The development of the first benzimidazole-based anthelmintic drug, thiabendazole (B1682256), in 1961 marked a significant milestone in demonstrating their therapeutic potential. derpharmachemica.comijarsct.co.in Following this, the exploration of benzimidazole derivatives as proton pump inhibitors, such as omeprazole, further solidified their importance in medicinal chemistry. derpharmachemica.comijarsct.co.in

Research focusing specifically on the benzimidazol-2-one core is a more recent development within the broader field of benzimidazole chemistry. The discovery and design of benzimidazolone-based inhibitors for specific molecular targets, such as p38 MAP kinase and the transcriptional repressor BCL6, have been reported in the 21st century, highlighting the evolving and continuous interest in this particular scaffold for modern drug discovery programs. nih.govacs.orgmerckgroup.com

Table 2: Key Milestones in Benzimidazole and Benzimidazolone Research

| Year/Period | Milestone | Reference(s) |

|---|---|---|

| 1872 | First synthesis of a benzimidazole derivative by Hoebrecker. | iosrphr.orgpcbiochemres.com |

| 1944 | Woolley hypothesized the purine-like structure and potential biological applications of benzimidazoles. | ijarsct.co.in |

| 1950s | Discovery of the 5,6-dimethylbenzimidazole moiety in vitamin B12. | wikipedia.org |

| 1961 | Introduction of thiabendazole, the first benzimidazole anthelmintic agent. | derpharmachemica.comijarsct.co.in |

| 2006 | Report on the discovery of benzimidazolone-based p38 MAP kinase inhibitors. | nih.gov |

| 2020 | Publication on the discovery and optimization of benzimidazolone BCL6 degraders. | acs.orgmerckgroup.com |

Scope and Research Focus on 4-Methylbenzimidazol-2-one within Current Chemical Disciplines

The research focus on the specific compound This compound and its derivatives spans several key areas of chemical science, from medicinal chemistry to materials science and catalysis. The strategic placement of the methyl group at the 4-position of the benzimidazolone core influences the molecule's steric and electronic properties, which can be exploited for various applications.

In medicinal chemistry , derivatives of 4-methylbenzimidazole have been synthesized and evaluated for their potential biological activities. For instance, novel derivatives have been studied for their antiglycation and antioxidant properties. nih.gov Furthermore, the 4-methylbenzimidazole scaffold has been utilized as a nonpolar isostere of 2'-deoxyadenosine (B1664071) to investigate the mechanisms of DNA repair enzymes, providing insights into the importance of hydrogen bonding in enzyme catalysis. nih.gov A significant application is in the synthesis of more complex molecules, such as BCL6 degraders, where the 1,3-disubstituted 5-amino-4-methylbenzimidazol-2-one core serves as a key structural component. acs.orgmerckgroup.com

In materials science , the unique structural properties of benzimidazole derivatives, including those with a 4-methyl substitution, make them candidates for the development of advanced materials. ontosight.ai Research into compounds like 2,4,6-tris(4-((2-methylbenzimidazol-1-yl)methyl)phenyl)-1,3,5-triazine, which incorporates a methylbenzimidazole moiety, is exploring potential applications in luminescent devices and organic electronics. ontosight.ai The photoluminescence properties of zinc complexes derived from 4-methyl-N-{2-([1-alkyl-2-[2-(p-tolylsulfonylamino)phenyl]benzimidazol-5-yl]iminomethyl)phenyl}benzenesulfonamides have also been investigated. researchgate.net

In the field of catalysis , benzimidazole derivatives are used as ligands in coordination chemistry to form stable metal complexes. For example, ruthenium complexes with ligands such as 2,6-bis(1-methylbenzimidazol-2-yl)pyridine (Mebimpy) have been used for electrocatalytic water oxidation. pnas.orgnih.gov While these examples often feature N-methylated benzimidazoles, the underlying principles of ligand design and catalytic activity are relevant to the broader class of substituted benzimidazoles, including those derived from the this compound scaffold.

Table 3: Research Applications of 4-Methylbenzimidazole Derivatives

| Research Area | Specific Application/Study | Compound Type | Reference(s) |

|---|---|---|---|

| Medicinal Chemistry | Antiglycation and antioxidant activities | Novel 4-methylbenzimidazole derivatives | nih.gov |

| Medicinal Chemistry | Study of DNA repair enzymes (Fpg and MutY) | 4-methylbenzimidazole β-deoxynucleoside | nih.gov |

| Medicinal Chemistry | Synthesis of BCL6 degraders | 1,3-disubstituted 5-amino-4-methylbenzimidazol-2-one | acs.orgmerckgroup.com |

| Materials Science | Potential for luminescent devices | Tris-benzimidazole triazine compounds | ontosight.ai |

| Catalysis | Ligands for electrocatalytic water oxidation | Ruthenium complexes with Mebimpy | pnas.orgnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

4-methylbenzimidazol-2-one |

InChI |

InChI=1S/C8H6N2O/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3 |

InChI Key |

BVYCHIDQDVWEGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC2=NC(=O)N=C12 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylbenzimidazol 2 One and Its Analogues

Classical Condensation and Cyclization Approaches to the Benzimidazolone Core

Traditional methods for synthesizing the benzimidazol-2-one (B1210169) structure have long relied on the condensation of aromatic diamines with carbonyl-containing reagents, followed by cyclization. These foundational techniques are robust and widely applicable for creating the core heterocyclic system.

Strategies Involving o-Phenylenediamines

The most direct and widely used classical approach to the benzimidazol-2-one core involves the reaction of an o-phenylenediamine (B120857) derivative with a one-carbon carbonyl synthon. For the synthesis of 4-methylbenzimidazol-2-one, the key starting material is 4-methyl-1,2-phenylenediamine.

This precursor is typically reacted with various carbonylating agents, such as urea (B33335), phosgene, or 1,1'-carbonyldiimidazole (CDI). The reaction with urea is a common and straightforward method, which involves heating a mixture of 4-methyl-1,2-phenylenediamine and urea, often at high temperatures (e.g., 180°C), to induce cyclization and formation of the desired product. This method is valued for its simplicity and the low cost of urea.

Alternatively, phosgene and its safer liquid equivalent, triphosgene, can be used for the cyclocarbonylation of o-phenylenediamines. However, the high toxicity of phosgene is a significant drawback. A milder and often preferred alternative is 1,1'-carbonyldiimidazole (CDI), which reacts with o-phenylenediamines under less harsh conditions to yield the benzimidazol-2-one core. For instance, o-phenylenediamine can be reacted with CDI in a solvent like 2-methyl tetrahydrofuran (2-MeTHF) at room temperature to afford the benzimidazol-2-one product in high yield. researchgate.net The choice of reagent often depends on the desired scale, substrate reactivity, and safety considerations.

Comparison of Classical Carbonylating Agents

| Carbonyl Source | Typical Starting Material | General Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Urea | o-Phenylenediamine | Heating in melt or solvent (100-200°C) dntb.gov.ua | Low cost, readily available | High temperatures, potential for side reactions (e.g., biuret formation) rsc.org |

| Phosgene / Triphosgene | o-Phenylenediamine | Reaction in an inert solvent | High reactivity | Extreme toxicity of phosgene, formation of corrosive HCl rsc.org |

| 1,1'-Carbonyldiimidazole (CDI) | o-Phenylenediamine | Reflux in THF/PEG300 or stir at RT in 2-MeTHF researchgate.netnih.gov | Milder conditions, high yields | Higher cost compared to urea |

| Dimethyl Carbonate | o-Phenylenediamine | Reaction under pressure with a catalyst | Less toxic than phosgene | Requires specific catalytic systems and conditions |

Ring-Closing Reactions for Benzimidazolone Formation

Beyond the direct condensation of o-phenylenediamines, the benzimidazol-2-one ring can be formed through intramolecular ring-closing reactions. These strategies involve synthesizing a linear precursor that already contains the necessary atoms and then inducing cyclization.

One prominent method is the intramolecular N-arylation of arylureas. In this approach, a urea derivative with an ortho-haloaryl substituent undergoes cyclization, often catalyzed by a transition metal like palladium or copper, to form the C-N bond that closes the ring. This method allows for the predictable formation of complex benzimidazolones from readily available starting materials. researchgate.net

Another classical pathway involves molecular rearrangements that generate a reactive isocyanate intermediate in situ. The Curtius reaction of anthranilic acids or the Hofmann rearrangement of anthranilamides are examples of such transformations. mdpi.com In these sequences, an acyl azide or an amide is converted into an isocyanate, which is then trapped intramolecularly by an adjacent amino group on the aromatic ring to yield the cyclic urea structure of benzimidazol-2-one.

Modern and Green Chemistry Synthetic Protocols for this compound

In recent years, synthetic organic chemistry has shifted towards more sustainable and efficient methods. This has led to the development of "green" protocols for benzimidazol-2-one synthesis that reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.comrasayanjournal.co.in By applying microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity compared to conventional heating methods. nih.govjocpr.com In the context of benzimidazole (B57391) synthesis, microwave irradiation has been successfully used to drive the condensation of o-phenylenediamines with aldehydes and other precursors. nih.govmdpi.com This technique provides rapid and uniform heating of the reaction mixture, which is particularly effective for achieving high-yielding cyclizations in a fraction of the time required by traditional thermal methods. mdpi.comjocpr.com

Conventional vs. Microwave-Assisted Benzimidazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 60-120 min) | A few minutes (e.g., 5-10 min) | mdpi.com |

| Energy Consumption | Higher (heats entire apparatus) | Lower (heats target molecules directly) | jocpr.com |

| Product Yield | Often moderate to good | Generally good to excellent | nih.govjocpr.com |

| Side Reactions | More prevalent due to prolonged heating | Often reduced due to short reaction times | rasayanjournal.co.in |

Solvent-Free and Solid-State Mechanochemical Synthesis

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents. chemmethod.com Solvent-free reaction conditions contribute to sustainability by significantly reducing industrial waste. nih.gov Several protocols for benzimidazole synthesis have been developed that operate under solvent-free conditions, where the reactants are mixed and heated directly or ground together. researchgate.netrsc.org

Mechanochemistry, specifically ball milling, offers a solvent-free method for conducting reactions in the solid state. researchgate.net This technique uses mechanical force to induce chemical transformations, avoiding the need for bulk solvents and often proceeding rapidly at room temperature. The synthesis of benzimidazoles has been achieved efficiently by milling o-phenylenediamines with carbonyl compounds, demonstrating that this solid-state method is a viable and environmentally friendly alternative to traditional solution-phase synthesis. researchgate.netresearchgate.net

Catalytic Approaches Utilizing Recyclable and Sustainable Catalysts

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. chemmethod.com Modern synthetic routes to benzimidazolones increasingly employ catalysts that are not only efficient but also recyclable and sustainable.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles without a significant loss of activity. Examples include:

Nanoparticle Catalysts: Systems like nano-Ni(II) on Y zeolite or H2SO4 supported on hydrothermally carbonized cellulose (H2SO4@HTC(II)) have been used for the synthesis of benzimidazole derivatives. rsc.org

Magnetically Recyclable Catalysts: Core-shell nanostructures, such as Ag@Fe2O3, allow for simple magnetic separation of the catalyst from the product solution, facilitating easy recovery and reuse. dntb.gov.ua

Mesoporous Silica-Based Catalysts: Materials like SBA-15 functionalized with cobalt or sulfonic acid groups serve as robust, reusable catalysts for benzimidazole synthesis. researchgate.net

Furthermore, the use of environmentally benign and recyclable reaction media, such as glycerol, has been explored. Glycerol can serve as a green solvent and, in some cases, may itself act as a catalyst, eliminating the need for an additional acid catalyst. researchgate.net Photocatalytic methods using semiconductors like TiO2 represent another sustainable frontier, harnessing light energy to drive the synthesis. cnr.it

Examples of Recyclable Catalysts in Benzimidazole Synthesis

| Catalyst | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Ag@Fe2O3 Core-Shell Nanoparticles | One-pot synthesis from o-phenylenediamine and aldehyde | Magnetically separable and reusable | dntb.gov.ua |

| nano-Ni(II)/Y zeolite | Condensation of o-phenylenediamines with aldehydes | Heterogeneous, reusable, solvent-free conditions | rsc.org |

| Er(OTf)3 | Microwave-assisted synthesis of 1,2-disubstituted benzimidazoles | Recyclable, promotes high yields in short times | mdpi.com |

| Glycerol | Condensation of o-phenylenediamine with aldehydes | Acts as a recyclable, biodegradable solvent and catalyst | researchgate.net |

| Co-containing SBA-15 | One-pot synthesis from o-phenylenediamine and aldehyde | Heterogeneous, reusable nanocatalyst | researchgate.net |

Electrochemical Synthesis Methods

Electrochemical synthesis has emerged as a sustainable and powerful tool for constructing benzimidazolone scaffolds, offering an alternative to traditional methods that often require chemical oxidants. rsc.org This approach utilizes electrons as reagents, promoting green and efficient chemical transformations. rsc.org

One prominent electrochemical strategy involves the intramolecular oxidative C–N coupling of aryl ureas. rsc.org A recently developed method facilitates the construction of benzimidazolones and benzoxazoles through an electrosynthetic procedure. rsc.org Another advanced protocol focuses on the oxidant-free, in-situ generation of isocyanate intermediates from hydroxamic acids or similar precursors. rsc.orgrsc.org This electrochemical process allows for expedient access to benzimidazolones and related heterocycles like quinazolinones. rsc.orgrsc.org The reaction typically proceeds in an undivided cell using graphite electrodes, with a redox catalyst such as ferrocene (Cp₂Fe). rsc.org This methodology is valued for eliminating the need for hypervalent iodine reagents or costly transition metals while releasing only hydrogen gas as a byproduct. rsc.org

Mechanistic studies suggest that the process can involve the formation of amidyl radicals mediated by redox catalysts like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), which also acts as an oxygen atom donor. researchgate.net The synthesis is often carried out under constant current conditions, highlighting the scalability and practicality of the method for preparing complex molecules. rsc.orgresearchgate.net

Another effective electrochemical approach is the oxidative cyclization of ortho-phenylenediamines with aldehydes. researchgate.net This catalyst-free and oxidant-free method demonstrates good tolerance for various functional groups and operates under mild conditions, making it a practical route for synthesizing a range of benzazole derivatives, including benzimidazolones. researchgate.net

Table 1: Overview of Electrochemical Synthesis Conditions for Benzimidazolone Scaffolds

| Method | Precursor Type | Key Features | Catalyst/Mediator | Reference |

| Intramolecular C–N Coupling | Aryl Ureas | Direct cyclization | Often catalyst-free | rsc.org |

| In-situ Isocyanate Generation | Hydroxamic Acid Derivatives | Oxidant-free, sustainable | Ferrocene (Cp₂Fe) | rsc.orgrsc.org |

| Dehydrogenative Cascade Cyclization | Urea-tethered 1,5-enynes | Forms highly substituted products | TEMPO | researchgate.net |

| Oxidative Cyclization | o-Phenylenediamines | Catalyst- and oxidant-free, mild conditions | None | researchgate.net |

Solid-Phase Organic Synthesis (SPOS) Strategies for this compound Scaffolds

Solid-Phase Organic Synthesis (SPOS) is a highly effective technique for the rapid generation of molecular libraries, and it has been successfully applied to the synthesis of benzimidazolone-related scaffolds. nih.gov This methodology allows for the systematic construction of diverse heterocyclic compounds by anchoring a starting material to a solid support and performing subsequent reactions, with the key advantage of simplified purification through washing and filtration. nih.gov

A general strategy for the solid-phase synthesis of benzimidazolone derivatives begins with the immobilization of a suitable precursor, such as an amino-benzimidazole, onto a resin like p-Methylbenzhydrylamine (MBHA) resin. nih.gov The resin-bound scaffold then serves as a template for further diversification. For example, coupling with various Fmoc-protected amino acids using a coupling reagent like PyBOP introduces a side chain. nih.gov

After the removal of the Fmoc protecting group with a base such as piperidine, the newly liberated free amine becomes a reactive handle for cyclization. nih.gov Treatment with a carbonylating agent, for instance 1,1'-carbonyldiimidazole (CDI), triggers an intramolecular cyclization. This step forms the core hydantoin ring tethered to the benzimidazole scaffold. nih.gov The final products are then cleaved from the resin to yield the desired disubstituted benzimidazolone analogues in good yields and purity. nih.gov This multistep approach is amenable to parallel synthesis, enabling the creation of a diverse library of compounds for biological screening. nih.gov

Table 2: Key Steps in SPOS of Benzimidazolone-Related Scaffolds

| Step | Reagents and Conditions | Purpose | Reference |

| Immobilization | Amino-benzimidazole precursor, MBHA resin | Anchor scaffold to solid support | nih.gov |

| Coupling | Fmoc-amino acid, PyBOP, DIEA in DMF | Introduce diversity element (side chain) | nih.gov |

| Deprotection | 20% Piperidine in DMF | Expose free amine for cyclization | nih.gov |

| Cyclization | 1,1'-Carbonyldiimidazole (CDI) | Form the imidazol-2-one ring via cyclization | nih.gov |

| Cleavage | Strong acid (e.g., HF or TFA) | Release final product from the resin | nih.gov |

Chemo- and Regioselective Synthesis of Substituted this compound Derivatives

Achieving specific substitution patterns on the benzimidazolone core is a significant challenge due to the similar reactivity of the two nitrogen atoms in the cyclic urea. nih.govmit.edu Modern synthetic methods have addressed this by enabling the chemo- and regioselective construction of these heterocycles from simple, readily available starting materials. organic-chemistry.orgnih.gov

A highly effective method involves a palladium-catalyzed cascade reaction that couples monosubstituted ureas with differentially substituted 1,2-dihaloaromatic systems. nih.govnih.gov This process uses a single palladium catalyst to promote two distinct and highly chemoselective C-N bond-forming events, leading to the predictable formation of complex benzimidazolones with complete regiocontrol. nih.govorganic-chemistry.org

The reaction's selectivity stems from two key factors:

Chemoselectivity : The palladium catalyst demonstrates a strong preference for oxidative addition to the more reactive aryl-bromide (Ar-Br) bond over the less reactive aryl-chloride (Ar-Cl) bond in a 1-bromo-2-chloro-aromatic substrate. nih.gov

Regioselectivity : The initial C-N bond formation occurs preferentially at the less sterically hindered, primary nitrogen atom of the monosubstituted urea. nih.gov

This cascade approach avoids the need for protecting groups, which are often required in traditional syntheses to differentiate the nitrogen atoms. mit.eduorganic-chemistry.org The methodology has a broad substrate scope, tolerating a variety of electron-withdrawing functional groups on the aromatic electrophile, such as trifluoromethyl, cyano, and ester groups. mit.edu The use of a commercially available BrettPhos-ligated palladium precatalyst makes this a practical and direct route to regioisomerically pure benzimidazolones. organic-chemistry.org For instance, reacting a substituted 1-bromo-2-chlorobenzene with a monosubstituted urea under these conditions would yield a single, predictable benzimidazolone regioisomer. mit.edu

Table 3: Palladium-Catalyzed Regioselective Synthesis of Substituted Benzimidazolones

| 1,2-Dihaloaromatic Substrate (Substituent at position 4) | Urea Coupling Partner | Product (Substituent at position 5 of benzimidazolone) | Yield (%) | Reference |

| 1-bromo-2-chloro-4-methylbenzene | Benzylurea | 1-benzyl-5-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one | 83 | nih.govmit.edu |

| 1-bromo-2-chloro-4-(trifluoromethyl)benzene | Benzylurea | 1-benzyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | 81 | nih.govmit.edu |

| 1-bromo-4-cyano-2-chlorobenzene | Benzylurea | 1-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile | 75 | nih.govmit.edu |

| Methyl 4-bromo-3-chlorobenzoate | Benzylurea | Methyl 1-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate | 66 | nih.govmit.edu |

| 4-bromo-3-chloro-N,N-diethylbenzamide | Benzylurea | 1-benzyl-N,N-diethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide | 51 | nih.govmit.edu |

| 2,3-Dichloropyridine | Benzylurea | 1-benzyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | 53 | nih.govmit.edu |

| Reaction conditions typically involve a palladium precatalyst, K₃PO₄ as a base, and t-BuOH as the solvent at 110 °C. nih.gov |

Chemical Reactivity and Derivatization Strategies of 4 Methylbenzimidazol 2 One

Reactions at the Imidazolone (B8795221) Nitrogen Atoms (N-Functionalization)

The two nitrogen atoms within the imidazolone ring are key sites for functionalization. The presence of acidic protons (pKa of benzimidazol-2-one (B1210169) is approx. 10-11) allows for easy deprotonation by a base, generating a nucleophilic anion that can react with various electrophiles. This leads to the formation of N-substituted derivatives.

N-alkylation is a common strategy to modify the properties of benzimidazol-2-ones. The reaction typically proceeds by treating 4-methylbenzimidazol-2-one with an alkyl halide in the presence of a base. Due to the two N-H groups, a mixture of N1-monoalkylated, N3-monoalkylated, and N1,N3-dialkylated products can be formed, with the product distribution depending on the stoichiometry of the reagents and reaction conditions. Phase-transfer catalysis (PTC) is an effective method for these reactions, often providing high yields. researchgate.net For example, using potassium carbonate as the base and tetrabutylammonium (B224687) bromide (TBAB) as the phase-transfer catalyst in a solvent like DMF is a common procedure. researchgate.net

N-arylation can be achieved through copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling. This reaction involves treating the benzimidazolone with an arylboronic acid in the presence of a copper catalyst, such as Cu(OAc)₂, and a base. organic-chemistry.orgnih.gov This method is advantageous for its mild conditions and tolerance of a wide range of functional groups on the aryl donor.

Table 1: Examples of N-Alkylation and N-Arylation Reactions on the Benzimidazol-2-one Core Data is representative of general methods for benzimidazolone functionalization.

| Reaction Type | Reagent | Catalyst/Base | Typical Conditions | Product Type |

| Alkylation | Benzyl chloride | K₂CO₃ / TBAB | DMF, Room Temp. | N-benzylated |

| Alkylation | Ethyl iodide | NaOH | PTC | N-ethylated |

| Alkylation | Propargyl bromide | K₂CO₃ / TBAB | DMF, Room Temp. | N-propargylated |

| Arylation | Phenylboronic acid | Cu(OAc)₂ / Pyridine (B92270) | CH₂Cl₂, Air, Room Temp. | N-phenylated |

| Arylation | 4-Methoxyphenylboronic acid | CuI / DMAP | DMF, 110 °C | N-(4-methoxyphenyl) |

The nitrogen atoms of this compound can be readily acylated using acylating agents like acyl chlorides or acid anhydrides in the presence of a base such as pyridine or triethylamine. This reaction leads to the formation of N-acyl derivatives, which can serve as protecting groups or as intermediates for further synthesis. jst.go.jp

Similarly, sulfonylation can be accomplished by reacting the benzimidazolone with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This attaches a sulfonyl group to one or both nitrogen atoms, yielding N-sulfonylated products. These derivatives are important in medicinal chemistry, as the sulfonyl moiety is a key feature in many therapeutic agents. nih.gov

Table 2: N-Acylation and N-Sulfonylation of the Benzimidazol-2-one Core Illustrative reactions based on standard procedures for N-functionalization.

| Reaction Type | Reagent | Base | Typical Conditions | Product Type |

| Acylation | Acetyl chloride | Pyridine | CH₂Cl₂, 0 °C to RT | N-acetylated |

| Acylation | Benzoyl chloride | Triethylamine | THF, Room Temp. | N-benzoylated |

| Sulfonylation | p-Toluenesulfonyl chloride | NaOH | Acetone/Water | N-tosylated |

| Sulfonylation | Methanesulfonyl chloride | Pyridine | CH₂Cl₂, 0 °C | N-mesylated |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the directing effects of the existing substituents: the methyl group at position 4 and the fused imidazolone ring system.

4-Methyl Group: This is an electron-donating group, which activates the ring towards EAS and is an ortho, para-director. It directs incoming electrophiles to positions 3 and 5. Position 3 is sterically hindered by the adjacent imidazolone ring.

Fused Imidazolone Ring: This moiety as a whole is generally considered to be electron-withdrawing and deactivating towards EAS due to the urea (B33335) carbonyl group. It directs incoming electrophiles to the meta positions relative to the points of fusion, which correspond to positions 6 and 7 of the benzimidazolone system.

The regiochemical outcome of any EAS reaction is therefore a result of the competition between these directing effects. Generally, the deactivating effect of the imidazolone ring is expected to make substitution less favorable than on toluene, and the substitution will likely occur at the positions least deactivated, primarily positions 6 and 7.

Halogenation of this compound can be performed using standard electrophilic halogenating agents, such as bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). wikipedia.orgmasterorganicchemistry.com Given the directing effects, the electrophile is expected to substitute preferentially at the 6- or 7-position, as these are meta to the deactivating imidazolone ring. A mixture of 6-halo and 7-halo isomers is the most probable outcome.

Table 3: Predicted Halogenation Reactions of this compound

| Reaction | Reagents | Electrophile | Predicted Major Products |

| Bromination | Br₂ / FeBr₃ | Br⁺ | 6-Bromo-4-methylbenzimidazol-2-one, 7-Bromo-4-methylbenzimidazol-2-one |

| Chlorination | Cl₂ / AlCl₃ | Cl⁺ | 6-Chloro-4-methylbenzimidazol-2-one, 7-Chloro-4-methylbenzimidazol-2-one |

Nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comlibretexts.org Sulfonation is achieved with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃), where SO₃ acts as the electrophile. msu.edu

For this compound, these reactions are expected to be challenging due to the deactivating nature of the heterocyclic ring and the strongly acidic conditions which can protonate the molecule. Substitution, if it occurs, is predicted to yield primarily the 6-nitro/sulfo and 7-nitro/sulfo derivatives.

Table 4: Predicted Nitration and Sulfonation of this compound

| Reaction | Reagents | Electrophile | Predicted Major Products |

| Nitration | conc. HNO₃ / conc. H₂SO₄ | NO₂⁺ | 6-Nitro-4-methylbenzimidazol-2-one, 7-Nitro-4-methylbenzimidazol-2-one |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 4-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-6-sulfonic acid, 4-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-7-sulfonic acid |

Nucleophilic Reactivity and Ring-Opening Pathways

The benzimidazol-2-one ring system contains a cyclic urea moiety, which is generally stable and resistant to nucleophilic attack under standard conditions. The carbonyl carbon (C2) is the most electrophilic center in the ring, but its reactivity is significantly lower than that of an acyclic ketone or amide due to resonance stabilization involving the nitrogen lone pairs and the aromatic system.

However, under forcing conditions, such as treatment with strong aqueous base (e.g., NaOH or KOH) or strong acid at elevated temperatures, the imidazolone ring can undergo nucleophilic attack and subsequent ring-opening. acs.org This hydrolytic cleavage would break the amide-like bonds, ultimately leading to the formation of the corresponding diamine, 4-methyl-1,2-phenylenediamine, along with the release of carbon dioxide (from the carbonyl group). Such reactions are not common and typically require harsh conditions, reflecting the inherent stability of the benzimidazol-2-one core. nih.gov

Carbon-Carbon Bond Formation at the Benzimidazolone Skeleton

Formation of new carbon-carbon bonds on the this compound framework is essential for creating complex derivatives with tailored properties. This is typically achieved through modern synthetic methodologies such as cross-coupling reactions and the use of organometallic reagents.

While specific examples detailing cross-coupling reactions directly on the this compound skeleton are not extensively documented, the reactivity of the broader benzimidazolone class provides a strong precedent. Palladium-catalyzed reactions are a cornerstone for C-C bond formation on such heterocyclic systems. For these reactions to occur, the benzimidazolone core must first be halogenated, typically at the aromatic ring positions (5, 6, or 7) or, less commonly, on the nitrogen atoms, to provide a handle for coupling.

Key palladium-catalyzed cross-coupling reactions applicable to a pre-functionalized (e.g., halogenated) this compound skeleton would include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., boronic acid or ester) to form a new aryl-aryl or aryl-alkyl bond.

Heck Coupling: Reaction with an alkene to introduce a vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group.

These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a suitable ligand, and a base. The methyl group at the 4-position can exert electronic and steric effects, potentially influencing the regioselectivity and efficiency of these coupling reactions.

Table 1: Potential Cross-Coupling Reactions on a Halogenated this compound Scaffold

| Coupling Reaction | Reagents | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl) |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃) | C-C (Aryl-Vinyl) |

| Sonogashira | Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | C-C (Aryl-Alkynyl) |

The direct functionalization of the this compound skeleton using highly reactive organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) compounds presents challenges. The acidic N-H protons of the urea-like moiety would be readily deprotonated by these strong bases. This initial acid-base reaction would consume the organometallic reagent and form a metalated benzimidazolone salt.

To achieve C-C bond formation, this initial deprotonation must be accounted for by using an excess of the organometallic reagent. Alternatively, the nitrogen atoms can be protected with suitable groups prior to reaction. Once deprotonated, the resulting anion is generally unreactive toward further C-C bond formation with the organometallic reagent itself. However, functionalization could potentially be achieved by subsequent reaction with a different electrophile. A more viable strategy involves directed ortho-metalation, where a directing group on the molecule guides the deprotonation of a specific C-H bond on the aromatic ring, followed by quenching with a carbon electrophile.

Heterocycle Annulation and Fused Ring System Construction Incorporating the this compound Moiety

The construction of fused-ring systems is a powerful strategy for developing novel chemical entities with unique three-dimensional structures and properties. Annulation reactions that incorporate the this compound core can lead to complex polycyclic and heterocyclic structures. Patent literature indicates the existence of such condensed ring systems, suggesting their accessibility and importance. google.comgoogle.com

Strategies for building fused rings onto the benzimidazolone core often involve multi-step sequences. A typical approach would start with the functionalization of the this compound skeleton, for instance, by introducing reactive groups at the N-1 and N-3 positions or on the benzene ring. These appended functional groups can then participate in intramolecular cyclization reactions to form a new ring.

For example, a common method involves the N-alkylation of the benzimidazolone with a bifunctional reagent, followed by a cyclization step. An illustrative, generalized reaction is the N-alkylation with a dihaloalkane, followed by an intramolecular nucleophilic substitution to form a new saturated or unsaturated ring fused across the N-1 and C-7 or other available positions.

Coordination Chemistry of this compound as a Ligand

The benzimidazolone scaffold possesses multiple potential coordination sites, including the two nitrogen atoms of the imidazole (B134444) ring and the exocyclic oxygen atom of the carbonyl group. This makes it a versatile ligand for coordinating with various metal centers.

Benzimidazol-2-one and its derivatives are known to act as ligands in coordination chemistry. theses.cz The this compound can coordinate to a metal ion in several ways:

Monodentate Ligation: Coordination can occur through one of the nitrogen atoms (typically after deprotonation) or through the carbonyl oxygen.

Bidentate Ligation: It can act as a bridging ligand, coordinating to two different metal centers, often through a nitrogen atom and the carbonyl oxygen.

The specific coordination mode depends on the metal ion, the solvent, the reaction conditions, and the presence of other ligands. The methyl group at the 4-position is not expected to significantly alter the fundamental coordinating ability of the benzimidazolone core, although it may introduce steric hindrance that could influence the geometry of the resulting metal complex. Spectroscopic techniques such as FT-IR, NMR, and UV-Vis, along with X-ray crystallography, are crucial for characterizing these metal complexes and elucidating the precise nature of the metal-ligand bonding.

Metal complexes derived from benzimidazolone ligands have been investigated for their catalytic activity. theses.cz By serving as a ligand, this compound can modify the electronic and steric environment around a metal center, thereby tuning its catalytic performance.

Potential applications for such complexes include:

Homogeneous Catalysis: Complexes of transition metals like palladium, copper, rhodium, and ruthenium with this compound ligands could be effective catalysts for various organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The benzimidazol-2-one scaffold has been specifically noted for its use as a ligand in palladium-catalyzed reactions. theses.cz

Materials Science: The coordination complexes can be used as building blocks for creating metal-organic frameworks (MOFs) or other coordination polymers with interesting photophysical or material properties.

The development of chiral versions of these ligands could also open pathways for applications in asymmetric catalysis, where the metal complex catalyzes the formation of one enantiomer of a product over the other.

Advanced Structural Investigations and Tautomerism of 4 Methylbenzimidazol 2 One

Tautomeric Equilibria of 4-Methylbenzimidazol-2-one

The principal tautomerism in this compound is the lactam-lactim equilibrium, a specific type of keto-enol tautomerism. The lactam form is characterized by a carbonyl group (C=O) at the 2-position, while the lactim form features a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N) at the same position. This interconversion involves the migration of a proton between the nitrogen and oxygen atoms.

The tautomeric balance of benzimidazolone derivatives is highly sensitive to the surrounding solvent environment. mdpi.com Solvent polarity and its capacity for hydrogen bonding can selectively stabilize one tautomer over the other, thereby shifting the equilibrium. nih.govmdpi.com

Polar Protic Solvents: Solvents like ethanol (B145695) and water can act as both hydrogen bond donors and acceptors. They can stabilize the more polar lactam (keto) form through intermolecular hydrogen bonds. Conversely, they can also facilitate proton transfer, potentially stabilizing the lactim (enol) form which can also engage in hydrogen bonding via its -OH and -NH groups. nih.gov

Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) primarily act as hydrogen bond acceptors. They can strongly interact with the N-H protons of the benzimidazole (B57391) ring, influencing the electron density and affecting the tautomeric preference. nih.govnih.gov In some heterocyclic systems, polar aprotic solvents have been shown to favor the keto form. nih.gov

Non-polar Solvents: In non-polar solvents like chloroform (B151607) or cyclohexane, intramolecular hydrogen bonding within the lactim tautomer can become a more dominant stabilizing factor, potentially increasing its population relative to the lactam form. nih.gov The equilibrium in such environments reflects the intrinsic stability of the tautomers with minimal interference from solute-solvent interactions.

The table below summarizes the general effects of solvent type on tautomeric equilibria in related heterocyclic systems.

| Solvent Type | Primary Interaction | Expected Effect on Equilibrium |

| Polar Protic (e.g., Water, Methanol) | Hydrogen bond donation and acceptance | Stabilizes both forms, can shift equilibrium based on relative H-bonding strength |

| Polar Aprotic (e.g., DMSO) | Hydrogen bond acceptance | Tends to favor the keto (lactam) form by interacting with N-H protons nih.gov |

| Non-polar (e.g., Chloroform) | Minimal intermolecular interaction | Equilibrium shifts towards the intrinsically more stable tautomer, often favoring the enol (lactim) form if intramolecular H-bonding is possible nih.gov |

The nature and position of substituents on the benzimidazole ring play a critical role in modulating the electronic properties of the molecule, which in turn influences the relative stability of the tautomers. researchgate.net The methyl group at the 4-position in this compound is an electron-donating group (EDG).

Theoretical studies on substituted 2-hydroxybenzimidazoles (the lactim form) have quantified the impact of various substituents on tautomeric stability. researchgate.net An EDG like a methyl group (–CH₃) generally increases the electron density in the benzene (B151609) ring. This can influence the acidity of the N-H proton and the basicity of the nitrogen atoms, thereby altering the free energy difference between the tautomeric forms. Calculations on related systems show that electron-donating groups can shift the equilibrium, although the effect can be complex and position-dependent. researchgate.netresearchgate.net For 4(7)-methyl substituted 2-hydroxybenzimidazole (B11371), theoretical calculations suggest a slight preference for the 3H-keto tautomer. researchgate.net

The following table, based on theoretical calculations for substituted 2-hydroxybenzimidazoles, illustrates how different substituents can affect the equilibrium between the 1H-lactim (a1) and 3H-lactim (a3) forms, as well as the stability of keto forms. A negative ΔG indicates a preference for the product. researchgate.net

| Substituent (X) | Process | ΔG (AM1, kcal/mol) | ΔG (PM3, kcal/mol) | Favored Form(s) |

| H | a1 ⇌ a3 | 0.00 | 0.00 | 1H/3H equal |

| 4(7)-CH₃ | a1 ⇌ a3 | 0.27 | 0.49 | 3H favored |

| 5(6)-CH₃ | a1 ⇌ a3 | 0.04 | -0.12 | 1H, 3H similar stability |

| 4(7)-Cl | a1 ⇌ a3 | -0.61 | -2.15 | 1H favored |

| 5(6)-Cl | a1 ⇌ a3 | 0.26 | 0.45 | 3H favored |

| 4(7)-NO₂ | a1 ⇌ a3 | 0.69 | -1.15 | 1H, 3H similar stability |

Data adapted from theoretical studies on 2-hydroxybenzimidazole derivatives. researchgate.net

The interconversion between tautomers is a dynamic equilibrium process that is often temperature-dependent. researchgate.net As the temperature increases, the rate of interconversion accelerates. If the energy difference between the tautomers is small, a change in temperature can significantly shift the equilibrium position. nih.gov For instance, if the conversion from the lactam to the lactim form is endothermic, increasing the temperature will favor the formation of the lactim tautomer according to Le Chatelier's principle. Variable-temperature experiments, particularly using NMR spectroscopy, are instrumental in studying these effects. researchgate.netnih.gov

Spectroscopic Techniques for Tautomer Elucidation (Beyond Basic Identification)

While standard spectroscopic methods can confirm the presence of tautomers, more advanced techniques are required to probe the dynamics of their interconversion and behavior in different electronic states.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the kinetics of processes that occur on the NMR timescale, such as tautomeric interconversion. mdpi.combeilstein-journals.org

At low temperatures, the rate of interconversion can be slowed sufficiently so that distinct signals for each tautomer are observed in the ¹H, ¹³C, or ¹⁵N NMR spectra. researchgate.net As the temperature is raised, the rate of exchange increases, causing the distinct signals to broaden, move closer together, and eventually merge into a single, averaged signal at the coalescence temperature. scispace.com

By analyzing the line shapes of the NMR signals over a range of temperatures, it is possible to calculate the kinetic and thermodynamic parameters for the tautomeric exchange, including the activation free energy (ΔG‡) of the process. researchgate.netmdpi.com For example, dynamic NMR studies on a related 1-(2-benzimidazolyl) derivative determined the free-energy barrier for prototropic tautomerism to be 81 ± 2 kJ mol⁻¹. mdpi.com Furthermore, the use of specialized solvents like hexamethylphosphoramide-d₁₈ can help slow down proton exchange by preventing hydrogen bond formation, making it easier to resolve individual tautomers. mdpi.com

The tautomerism of this compound can also occur in the electronically excited state, a phenomenon known as excited-state intramolecular proton transfer (ESIPT). nih.gov This process is incredibly fast, often occurring on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. nih.gov Ultrafast spectroscopic techniques are necessary to resolve these dynamics.

Femtosecond Transient Absorption (fs-TA): This technique uses a pump pulse to excite the molecule and a subsequent probe pulse to monitor the changes in absorption over time. By varying the delay between the pump and probe, a "movie" of the excited-state processes can be created. The decay of the initially excited lactam (enol) form and the rise of the excited lactim (keto) tautomer's absorption can be directly observed, providing the rate constant for ESIPT. nih.gov

Femtosecond Stimulated Raman Spectroscopy (FSRS): FSRS provides vibrational structural information on transient species. This powerful technique can track the structural evolution of the molecule as it undergoes ESIPT, identifying specific vibrational modes associated with the reactant and product tautomers in their excited states. nih.govnih.gov Studies on related bis-benzimidazole systems have used these methods to show that ESIPT can occur in as little as 300 fs. nih.gov

These advanced techniques reveal that upon photoexcitation, the molecule can rapidly relax via proton transfer, leading to a large Stokes shift (a significant difference in wavelength between absorption and emission), a property that is of interest in the development of molecular probes and sensors. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Specific Tautomeric Forms

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying functional groups and elucidating molecular structures, including the differentiation of tautomers. nih.gov For this compound, the primary tautomeric equilibrium of interest is between the lactam (keto) form (4-Methyl-1,3-dihydro-2H-benzimidazol-2-one) and the lactim (enol) form (4-Methyl-1H-benzimidazol-2-ol). Each tautomer possesses a unique set of vibrational modes that serve as spectroscopic fingerprints.

The keto form is characterized by a strong absorption band in the IR spectrum corresponding to the carbonyl group (C=O) stretching vibration, typically found in the 1700-1750 cm⁻¹ region. Another key feature is the N-H stretching vibration, which appears as a broad band in the 3100-3300 cm⁻¹ range due to intermolecular hydrogen bonding in the solid state.

Conversely, the enol tautomer would be identified by the absence of the C=O stretching band and the appearance of a distinct O-H stretching vibration, usually above 3500 cm⁻¹ for a free hydroxyl group or broadened and shifted to lower frequencies if involved in hydrogen bonding. Additionally, the C=N stretching vibration within the imidazole (B134444) ring would differ significantly between the two forms. Computational studies on related benzimidazole derivatives, often employing Density Functional Theory (DFT), are used to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental spectra to a specific tautomeric form. nih.govmdpi.com Experimental and computational data on analogous systems strongly suggest that the keto tautomer is the predominant and more stable form. consensus.app

The complementarity of IR and Raman spectroscopy is valuable; vibrations that are weak in IR may be strong in Raman, and vice versa. nih.gov For instance, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum.

| Vibrational Mode | Keto Form (Lactam) Typical Wavenumber (cm⁻¹) | Enol Form (Lactim) Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| N-H Stretch | 3100 - 3300 (Broad) | ~3200 - 3400 | IR, Raman |

| O-H Stretch | - | 3500 - 3700 (Sharp, free) or 3200-3600 (Broad, H-bonded) | IR |

| C=O Stretch | 1700 - 1750 (Strong) | - | IR, Raman (Weak) |

| C=N Stretch | ~1630 - 1670 | ~1600 - 1640 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | IR, Raman |

UV-Visible and Fluorescence Spectroscopy for Solvatochromic Shifts Related to Tautomerism

UV-Visible and fluorescence spectroscopy are sensitive techniques for probing the electronic structure of molecules and their interactions with the surrounding environment. The phenomenon of solvatochromism—the change in the color of a solution upon changing the solvent—provides profound insights into the tautomeric equilibrium of compounds like this compound. nih.govinformahealthcare.com The position of the absorption (λmax) and emission maxima are dependent on the polarity of the solvent, its hydrogen bonding capabilities, and its refractive index. ijcce.ac.ir

The keto and enol tautomers of this compound have different dipole moments and hydrogen bonding capacities. Consequently, a change in solvent can preferentially stabilize one tautomer over the other, leading to a shift in the equilibrium and a corresponding change in the UV-Vis spectrum. figshare.comacs.org

Positive Solvatochromism (Bathochromic Shift) : A shift to longer wavelengths (red shift) with increasing solvent polarity. This typically occurs when the excited state is more polar than the ground state.

Negative Solvatochromism (Hypsochromic Shift) : A shift to shorter wavelengths (blue shift) with increasing solvent polarity, occurring when the ground state is more polar than the excited state.

For benzimidazolone systems, polar protic solvents (like ethanol or water) can stabilize the more polar keto form through hydrogen bonding, while non-polar solvents might favor the less polar enol form. Studies on related 2-(2'-hydroxyphenyl)benzimidazoles have shown that a solvent-modulated tautomeric equilibrium can be established. epa.gov By analyzing the solvatochromic shifts, researchers can infer the nature of the electronic transitions (e.g., π → π*) and the predominant tautomeric form in a given solvent. researchgate.net Fluorescence spectroscopy complements this by providing information about the excited-state behavior, where processes like excited-state intramolecular proton transfer (ESIPT) can occur, often leading to a large Stokes shift (separation between absorption and emission maxima).

| Solvent | Typical Polarity (ET(30)) | Expected λmax Shift for Keto Tautomer | Rationale |

|---|---|---|---|

| Hexane | 31.0 | Reference (Baseline) | Non-polar, minimal specific interactions. |

| Dichloromethane | 40.7 | Slight Red Shift | Increased polarity stabilizes the more polar ground or excited state. |

| Acetone | 42.2 | Moderate Red Shift | Polar aprotic solvent stabilizes polar forms. |

| Ethanol | 51.9 | Significant Red Shift | Polar protic solvent stabilizes the keto tautomer via hydrogen bonding. |

| Water | 63.1 | Largest Red Shift | Highly polar, strong hydrogen bonding capacity strongly favors the keto form. |

Conformational Analysis of this compound and its Derivatives

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. For this compound, the core benzimidazolone ring system is expected to be nearly planar due to the aromaticity of the fused rings. nih.gov The primary conformational variable is the orientation of the exocyclic methyl group.

Computational methods, such as DFT, are instrumental in determining the most stable conformation. These calculations can predict bond lengths, bond angles, and dihedral (torsion) angles with high accuracy. For the 4-methyl derivative, calculations would likely explore the rotational barrier of the methyl group and its preferred orientation relative to the bicyclic plane. While steric hindrance is minimal, subtle electronic effects and crystal packing forces can influence its final position.

X-ray crystallography provides the most definitive experimental data on the conformation in the solid state. researchgate.net Studies on related benzimidazole structures reveal that the benzimidazole moiety is indeed essentially planar. nih.gov For example, in the crystal structure of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, the benzimidazole unit has an r.m.s. deviation of only 0.0084 Å from planarity. nih.gov In substituted benzimidazoles, the dihedral angles between the benzimidazole plane and other substituents are key conformational descriptors. nih.gov The introduction of bulkier substituents can lead to greater deviations from planarity due to steric strain.

| Parameter | Typical Value | Method of Determination |

|---|---|---|

| C=C (in benzene ring) | 1.38 - 1.41 Å | X-ray Crystallography, DFT |

| C-N (in imidazole ring) | 1.33 - 1.39 Å | X-ray Crystallography, DFT |

| C=O (exocyclic) | ~1.22 Å | X-ray Crystallography, DFT |

| Benzene-Imidazole Dihedral Angle | < 2° | X-ray Crystallography, DFT |

| Methyl C-H Bond Length | ~1.09 Å | DFT |

Supramolecular Assembly and Intermolecular Interactions in Crystalline States

The arrangement of molecules in a crystal, known as supramolecular assembly, is dictated by a network of non-covalent intermolecular interactions. nih.gov For this compound, these interactions are critical in determining the crystal packing, polymorphism, and macroscopic properties of the solid material. The analysis of crystalline solids provides a primary means to investigate these recognition phenomena. nih.gov

The most significant interaction in the crystal structure of this compound is expected to be hydrogen bonding. The keto tautomer possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of robust and highly directional N-H···O=C hydrogen bonds. These interactions typically lead to the formation of well-defined supramolecular synthons, such as centrosymmetric dimers or extended one-dimensional chains (tapes). nih.gov

Other weaker interactions, such as C-H···O and C-H···π contacts, also play a role in fine-tuning the crystal packing. nih.gov Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these varied intermolecular contacts within a crystal, confirming the relative importance of hydrogen bonds and other weaker interactions in stabilizing the structure. nih.gov The interplay of these forces directs the self-assembly of the molecules into a highly ordered three-dimensional network. nih.govresearchgate.net

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Angle (°) | Resulting Supramolecular Motif |

|---|---|---|---|---|

| Hydrogen Bond | N-H···O=C | 2.7 - 3.0 | 160 - 180 | Centrosymmetric Dimers, Chains/Tapes |

| Hydrogen Bond | N-H···N | 2.8 - 3.1 | 150 - 175 | Chains (if C=O is not the acceptor) |

| π-π Stacking | Ring Centroid···Ring Centroid | 3.3 - 3.8 | - | Stacked columns, Herringbone patterns |

| Weak Hydrogen Bond | C-H···O | 3.0 - 3.5 | 130 - 160 | Linking of primary motifs into 3D networks |

In-depth Computational and Theoretical Analysis of this compound Remains Elusive

Computational chemistry is a powerful tool for elucidating the structural, electronic, and reactive properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to provide insights that complement experimental findings. For the benzimidazole family, these studies have been crucial in understanding their biological activities and material properties. Researchers frequently use DFT, often with the B3LYP functional, for geometry optimization to determine the most stable three-dimensional structure, including precise bond lengths and angles. nih.govresearchgate.net Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) is a standard practice to predict the chemical reactivity and kinetic stability of these compounds. researchgate.netresearchgate.net

However, the application of these specific computational methods to this compound has not been detailed in the reviewed literature. Consequently, specific data points for this compound—such as its optimized geometric parameters, electronic structure details, HOMO-LUMO energy gap, and other quantum chemical descriptors—could not be obtained.

Similarly, the elucidation of reaction mechanisms through computational methods, including the identification of transition states and the calculation of activation barriers for synthetic pathways, is a highly specific area of research. While synthetic routes for various benzimidazole derivatives have been published, computational studies detailing the step-by-step mechanism and energetics for the formation of this compound are absent from the surveyed literature. sapub.orgsemanticscholar.org Likewise, computational models predicting its reactivity parameters, for instance through the calculation of Fukui functions or the mapping of the molecular electrostatic potential, are not available.

While the foundational principles and common methodologies for the computational study of benzimidazoles are well-established, the specific application to this compound has yet to be published. This indicates an opportunity for new research to fill this knowledge gap, which would be valuable for a complete understanding of the structure-property relationships within this important class of heterocyclic compounds.

Computational and Theoretical Studies of 4 Methylbenzimidazol 2 One

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For 4-Methylbenzimidazol-2-one, MD simulations can provide critical insights into how different solvent environments influence its three-dimensional structure and stability, as well as map its possible conformations.

The choice of solvent can significantly impact the behavior of a solute molecule. MD simulations can model these interactions at an atomic level, revealing how solvent molecules arrange themselves around the solute and affect its properties. For instance, simulations can analyze the solvation of this compound in various solvents ranging in polarity, such as water, methanol, and dimethyl sulfoxide (DMSO). rsc.org Key parameters that can be evaluated include the radius of gyration (Rg), which indicates the compactness of the molecule, and the solvent accessible surface area (SASA), which measures the portion of the molecule's surface that is exposed to the solvent. nih.gov The presence of cosolvents can lead to better hydration of certain molecular regions and an increase in both Rg and SASA. nih.govmdpi.com

By simulating the system over time, MD simulations can explore the conformational landscape of this compound. This landscape is a representation of all possible spatial arrangements (conformations) of the molecule and their corresponding potential energies. The simulations can identify low-energy, stable conformations as well as the energy barriers between them. ethz.ch This is crucial for understanding the molecule's flexibility and which shapes it is most likely to adopt in different environments, which in turn influences its interaction with biological targets. The stability of ligand-receptor interactions, once a binding pose is predicted, can also be validated through MD simulations. rjeid.com

The following table illustrates hypothetical data from MD simulations of this compound in different solvents, demonstrating the potential influence of the solvent environment on the molecule's structural properties.

| Solvent | Dielectric Constant | Radius of Gyration (Rg) (Å) | Solvent Accessible Surface Area (SASA) (Ų) | Average Number of Hydrogen Bonds (Solute-Solvent) |

| Water | 80.1 | 3.5 | 180 | 4.2 |

| Methanol | 32.7 | 3.6 | 185 | 3.1 |

| DMSO | 46.7 | 3.7 | 190 | 2.5 |

| Benzene (B151609) | 2.3 | 3.4 | 175 | 0.1 |

Note: This table contains illustrative data based on the principles of molecular dynamics simulations and is not derived from experimental results for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for this compound Frameworks

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For frameworks based on this compound, QSAR studies are instrumental in predicting the biological activity of new derivatives and guiding the synthesis of more potent molecules. biointerfaceresearch.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov A QSAR study involves several key steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities (e.g., inhibitory concentrations like IC50) is compiled. biointerfaceresearch.com

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested. This is often done using techniques like leave-one-out cross-validation and by using an external set of molecules not included in the model's development. nih.gov

Molecular descriptors used in QSAR studies for benzimidazole (B57391) frameworks can be categorized as follows:

| Descriptor Category | Example Descriptors | Description |

| Electronic | Dipole Moment (µ), HOMO/LUMO energies, Atomic Charges | Describe the electronic distribution and reactivity of the molecule. |

| Steric | Molar Refractivity (MR), Molecular Volume | Relate to the size and shape of the molecule, influencing its fit into a binding site. |

| Lipophilic | LogP | Quantifies the molecule's hydrophobicity, affecting its ability to cross cell membranes. |

| Topological | Balaban Index (J), Molecular Connectivity Indices | Numerical values that describe the atomic connectivity and branching of the molecule. nih.gov |

A well-validated QSAR model can be used to predict the activity of newly designed this compound derivatives before they are synthesized, saving time and resources in the drug discovery process. sciepub.com The model can also provide insights into which structural features are most important for the desired biological activity. sciepub.com

Molecular Docking Studies for Mechanistic Binding Prediction to Biological Targets (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. aegaeum.comeprajournals.com This in silico method is crucial for predicting the binding affinity and mechanism of action of potential drug candidates.

The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and calculating a "docking score" for each pose. ukm.my This score, typically expressed in kcal/mol, estimates the binding affinity, with lower (more negative) values indicating a more favorable interaction. ukm.myresearchgate.net

For this compound and its derivatives, molecular docking can be used to screen for potential biological targets and to understand the structural basis of their activity. Benzimidazole and benzimidazolone scaffolds have been studied as inhibitors of a wide range of biological targets, including:

Enzymes in Pathogens : Such as Decaprenylphosphoryl-β-D-ribose-2′-oxidase (DprE1) in Mycobacterium tuberculosis. researchgate.nettandfonline.com

Viral Enzymes : Including HIV-1 Reverse Transcriptase (RT), where benzimidazolone derivatives have shown inhibitory potential against wild-type and mutant strains. jmchemsci.com

Kinases : Such as Epidermal Growth Factor Receptor (EGFR), which is a common target in cancer therapy. ukm.my

The analysis of the best-docked poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. eprajournals.com This information provides a mechanistic hypothesis for how the compound exerts its biological effect. For example, docking studies might predict that the carbonyl oxygen of the benzimidazolone core acts as a hydrogen bond acceptor, while the methyl-substituted benzene ring engages in hydrophobic interactions.

The following table presents hypothetical molecular docking results for this compound against several potential protein targets, illustrating the type of data generated from such studies.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| HIV-1 Reverse Transcriptase | 1RT2 | -11.5 | LYS101, TYR181, PRO236 | Hydrogen bond with LYS101; Hydrophobic interactions with TYR181 and PRO236. |

| M. tuberculosis DprE1 | 4P8C | -8.5 | CYS387, GLU320 | Hydrogen bond with CYS387 backbone; π-π stacking. |

| EGFR Kinase Domain | 2J78 | -8.1 | MET793, LEU718 | Hydrogen bond with MET793; Hydrophobic interactions. |

Note: This table contains illustrative data based on docking studies of similar compounds and is intended to exemplify the outputs of molecular docking, not to represent experimentally verified results for this compound.

Mechanistic Biological Studies of 4 Methylbenzimidazol 2 One Derivatives in Vitro Focus

Enzyme Inhibition Mechanism Elucidation (e.g., Kinase Inhibition, Protease Inhibition)

Derivatives of the benzimidazolone core structure have been identified as potent inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes.

In vitro Enzyme Kinetics and Binding Site Analysis

Benzimidazole (B57391) derivatives have been shown to act as inhibitors of several protein kinases, including Lck kinase and protein kinase CK1δ. nih.govmdpi.com For instance, 4-benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines demonstrated potent inhibition of Lck, with an IC50 value of 0.12 nM. nih.gov The inhibitory mechanism for many kinase inhibitors in this class is ATP-competitive, meaning they vie with ATP for binding to the kinase's active site. mdpi.comnih.gov This competitive inhibition is a common feature for type 1 kinase inhibitors, which bind to the active conformation of the enzyme. nih.gov

In the context of other enzymes, while specific kinetic studies on 4-methylbenzimidazol-2-one derivatives as protease inhibitors are not extensively detailed in the available literature, the broader class of heterocyclic compounds is known to exhibit such activities. For example, certain ciprofloxacin-based acetanilides have demonstrated non-competitive inhibition against serine proteases, with a determined inhibitory constant (Ki) of 0.1±0.00μM for the most active compound. nih.gov

Molecular Interactions with Active Sites

The efficacy of benzimidazole-based kinase inhibitors is largely dictated by their molecular interactions within the enzyme's active site. For ATP-competitive inhibitors, the heterocyclic ring system typically occupies the purine (B94841) binding site, serving as an anchor for substituents that extend into adjacent hydrophobic regions. nih.gov Hydrogen bonding is a critical interaction, as exemplified by the phenylaminopyrimidine scaffold, a component of some kinase inhibitors, which forms hydrogen bonds with key amino acid residues like Met-318 and Thr-315 in the adenine (B156593) pocket of the Abl kinase. nih.gov In the case of p38α MAP kinase inhibitors with a benzimidazolone core, the carbonyl group of the benzimidazolone is proposed to act as a hydrogen bond acceptor, interacting with the backbone NH of Met109 in the hinge region of the kinase. This interaction is analogous to the one observed for prototypical pyridinylimidazole p38 inhibitors.

Receptor Binding Studies and Selectivity in vitro

Benzimidazolone derivatives have been systematically evaluated for their affinity and selectivity towards various receptors, notably the sigma (σ) receptors. A series of these derivatives demonstrated high affinity for the σ2 receptor, with Ki values ranging from 0.66 to 68.5 nM. nih.govnih.gov Importantly, these compounds exhibited significant selectivity for the σ2 receptor over the σ1 receptor, with selectivity ratios (σ1/σ2) ranging from 5.8 to as high as 1139. nih.govnih.gov This selectivity is a crucial attribute for developing targeted therapies with reduced off-target effects.

Another area of investigation for benzimidazole derivatives has been the cannabinoid receptors. Studies have reported derivatives with high binding affinities for the CB2 receptor, reaching up to 1 nM, while also displaying excellent selectivity (over 1000-fold) against the CB1 receptor. researchgate.net This selectivity profile is advantageous for avoiding the psychotropic effects associated with CB1 receptor activation.

Molecular Target Identification and Validation at the Cellular Level (e.g., Tubulin Polymerization Inhibition, DNA Synthesis Modulation, Apoptosis Induction)

The anticancer potential of benzimidazole derivatives has been linked to their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis.

One of the primary molecular targets identified for this class of compounds is tubulin. Certain benzimidazole derivatives act as tubulin polymerization inhibitors. nih.gov By binding to tubulin, they disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase. nih.gov For example, specific benzimidazole fungicides like carbendazim (B180503) and benomyl (B1667996) have been shown to significantly inhibit the in vitro polymerization of α/β-tubulin heterodimers. apsnet.org

The cytotoxic effects of these compounds often culminate in the induction of apoptosis, or programmed cell death. Studies on benzimidazole derivatives have demonstrated their ability to induce nuclear and morphological changes characteristic of apoptosis. nih.gov The apoptotic process can be initiated through various signaling pathways. For instance, some 2-thioxoimidazolidin-4-one derivatives, a related class of heterocyclic compounds, have been shown to induce apoptosis by upregulating the expression of pro-apoptotic genes like p53, PUMA, and caspases 3, 8, and 9, while downregulating the anti-apoptotic gene Bcl-2. mdpi.com This suggests a mechanism involving the mitochondrial apoptotic pathway. mdpi.com

Furthermore, some benzimidazole derivatives are thought to exert their antimicrobial effects by interfering with nucleic acid synthesis. As purine analogs, they can act as competitive inhibitors, potentially blocking the biosynthesis of nucleic acids and proteins in bacterial cells. nih.gov Some compounds have also been observed to bind to the minor groove of DNA, which could inhibit DNA replication and transcription. nih.govnih.gov

Structure-Activity Relationship (SAR) Development Focused on Molecular Interactions

The development of structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of this compound derivatives. For benzimidazolone-based σ2 receptor ligands, SAR studies have revealed key structural features that govern their binding affinity and selectivity. For instance, functionalization at the N-3 position of the benzimidazolone ring generally leads to an increase in affinity for the σ2 receptor. nih.gov Conversely, the introduction of an acetyl group at the 5-position of the heterocyclic ring can result in a loss of selectivity between the σ1 and σ2 receptors. nih.gov The nature of the substituent on the piperazine (B1678402) ring is also critical; replacing a 1-cyclohexylpiperazine (B93859) with a 1-(4-fluorophenyl)piperazine (B120373) has been shown to significantly improve selectivity for the σ2 subtype. nih.gov

In the context of anti-inflammatory benzimidazole derivatives, SAR analyses have highlighted the importance of substituents at various positions on the benzimidazole scaffold. nih.gov For example, substitution at the N1, C2, C5, and C6 positions can greatly influence the anti-inflammatory activity. nih.gov Specifically, a 5-carboxamide or sulfonyl group on the benzimidazole ring can lead to antagonism of the cannabinoid receptor. nih.gov

The following table summarizes some of the key SAR findings for benzimidazolone and related benzimidazole derivatives:

| Scaffold Position | Modification | Impact on Biological Activity | Target |

| N-3 (Benzimidazolone) | Functionalization | Generally increases affinity | σ2 Receptor |

| 5-position (Benzimidazolone) | Acetyl group | Loss of σ1/σ2 selectivity | σ Receptors |

| Piperazine substituent | 1-(4-fluorophenyl)piperazine | Improved selectivity | σ2 Receptor |

| 5-position (Benzimidazole) | Carboxamide or sulfonyl group | Antagonism | Cannabinoid Receptor |

Mechanistic Investigation of Antimicrobial Activity in vitro (e.g., Cell Wall Synthesis Inhibition, Membrane Disruption)